REACTION_CXSMILES
|
[I:1]I.C([O-])(=O)C.[Tl+].[CH3:8][N:9]([CH3:17])[C:10]1[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14][CH:15]=1>C(Cl)Cl>[CH3:8][N:9]([CH3:17])[C:10]1[CH:15]=[CH:14][C:13]([I:1])=[C:12]([OH:16])[CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.35 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Tl+]
|
Name
|
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C=CC1)O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents and chromatography of the residue over silica gel using 0-5% diethyl ether in hexanes
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=CC(=C(C1)O)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |